molecular formula C9H6N2O B1314434 1,5-Naphthyridine-2-carbaldehyde CAS No. 883864-92-4

1,5-Naphthyridine-2-carbaldehyde

Cat. No. B1314434
M. Wt: 158.16 g/mol
InChI Key: VSBOITAWCYZQLT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carbaldehyde is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .


Synthesis Analysis

The synthesis of 1,5-naphthyridines has been reported in various studies . In 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

1,5-Naphthyridine-2-carbaldehyde is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

1,5-Naphthyridines, a class of compounds to which 1,5-Naphthyridine-2-carbaldehyde belongs, have significant importance in the field of medicinal chemistry . Many of these compounds exhibit a great variety of biological activities . Here are some of the applications and methods related to 1,5-Naphthyridines:

  • Synthesis and Reactivity : The synthesis of 1,5-naphthyridines involves various strategies, followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

  • Formation of Metal Complexes : In one study, it was observed that 1,5-naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes, as well as a 1:2 oligomeric species .

  • Biological Activity : 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are often used in the development of new drugs .

  • Carbon-Carbon Bond Formation in Fungi : In one study, it was observed that a certain enzyme appears to activate tyrosine for subsequent condensation with serine-derived dehydroalanine. This is the first example of a new strategy for the formation of carbon–carbon bonds in fungi .

  • Heterocycle Synthesis : 1,5-Naphthyridines are often used in the synthesis of heterocycles . The synthesis of 1,5-naphthyridines involves various strategies, followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

  • Biological Activity : Many 1,5-Naphthyridines exhibit a great variety of biological activities, which makes them significant in the field of medicinal chemistry . They are often used in the development of new drugs .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

1,5-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOITAWCYZQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468971
Record name 1,5-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-2-carbaldehyde

CAS RN

883864-92-4
Record name 1,5-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-1,5-naphthyridine (8-2) (2.9 g, 20.1 mmol) and SeO2(2.2 g, 20.1 mmol) in 40 mL of dioxane was refluxed for 3 h. After cooled to room temperature, the reaction mixture was concentrated. The residue was treated with brine and extracted with DCM/i-PrOH=4/1. The organic layer was washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (1.81 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a condenser (with a calcium sulfate drying tube) and a magnetic stirbar was charged with 2-methyl-1,5-naphthyridine (CAS#7675-32-3, Synchem-OHG #CDP146FP1, 433 mg, 3.0 mmol). Dioxane (10 mL) was added to give a stirred solution, then selenium dioxide (366 mg, 3.3 mmol) was added and the reaction mixture was heated to reflux with an oil bath. The stirred reaction mixture was maintained at reflux for 2 h, then cooled to ambient temperature and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on an Analogix IF-280 (Varian SF25-60 g, 100:0 to 0:100 hexane/EtOAc). Fractions #10-17 were combined and concentrated under reduced pressure to give a white solid that was dried overnight in a vacuum oven at ambient temperature. The dried solid Intermediate 4B, 1,5-naphthyridine-2-carbaldehyde weighed 229 mg (48%). 1H NMR (300 MHz, CDCl3) δ 10.25 (d, J=0.9 Hz, 1H), 9.12 (dd, J=4.2, 1.6 Hz, 1H), 8.60-8.54 (m, 2H), 8.28 (d, J=8.7 Hz, 1H), 7.77 (dd, J=8.6, 4.2 Hz, 1H). MS (DCI—NH3) m/z=159 (M+H)+, m/z=176 (M+NH4)+.
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Titkova, AS Elina - Chemistry of Heterocyclic Compounds, 1973 - Springer
The oxidation of 2-methyl-1,5-naphthyridine and its di-N-oxide has yielded 1,5-naphthyridine-1-carboxylic acid and its di-N-oxide, and the di-N-oxide of 1,5-naphthyridine-2-…
Number of citations: 3 link.springer.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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